molecular formula C26H20N4O5S B2751802 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide CAS No. 111456-23-6

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide

Cat. No. B2751802
CAS RN: 111456-23-6
M. Wt: 500.53
InChI Key: GPKLOAXDUZKRDK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfamoyl group, a phenyl ring, a chromene ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray diffraction analysis could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could participate in condensation reactions, and the pyrimidine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Herbicidal Activity

The compound has been found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This suggests potential use in agricultural settings for the control of unwanted grasses and weeds.

Synthesis of Phenoxy Acetates

It serves as a starting material for the synthesis of novel phenoxy acetates, which are characterized by their IR, 1H-NMR, MS spectra , and elemental analyses . These acetates have shown considerable herbicidal activity, indicating the compound’s role in the development of new herbicides.

Corrosion Inhibition

The compound has been studied as an effective corrosion inhibitor for mild steel in hydrochloric acid environments . It shows a high efficiency of 97.6% at certain concentrations, which is significant for industrial applications where corrosion resistance is crucial.

Computational Chemistry

In computational studies, the compound’s molecular and electronic structure has been analyzed using density functional theory (DFT) . This application is important for predicting the behavior of the compound in various chemical environments and for designing new molecules with desired properties.

Synthesis of Tetrazolyl Derivatives

It has been used in the synthesis of new tetrazolyl derivatives of pyrimidine, which have various applications in medicinal chemistry . The structure of these compounds has been established by NMR spectroscopy and X-ray diffraction analysis .

Biological Activity

The compound’s derivatives have been synthesized and characterized, showing that they possess excellent herbicidal activity . This indicates the potential for the compound to be used in the development of new bioactive molecules.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many drugs work by binding to specific proteins and modulating their activity. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some organic compounds are flammable, while others are toxic. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential uses. For example, it could be investigated as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S/c1-15-13-16(2)28-26(27-15)30-36(33,34)19-10-8-18(9-11-19)29-24(31)22-14-21-20-6-4-3-5-17(20)7-12-23(21)35-25(22)32/h3-14H,1-2H3,(H,29,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKLOAXDUZKRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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